1,2-Benzenedicarbothioic acid, s,s-diphenyl ester
1,2-Benzenedicarbothioic acid, s,s-diphenyl ester
Brand Name:
Vulcanchem
CAS No.:
42797-33-1
VCID:
VC21297258
InChI:
InChI=1S/C20H14O2S2/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H
SMILES:
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2C(=O)SC3=CC=CC=C3
Molecular Formula:
C20H14O2S2
Molecular Weight:
350.5 g/mol
1,2-Benzenedicarbothioic acid, s,s-diphenyl ester
CAS No.: 42797-33-1
Cat. No.: VC21297258
Molecular Formula: C20H14O2S2
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42797-33-1 |
|---|---|
| Molecular Formula | C20H14O2S2 |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | 1-S,2-S-diphenyl benzene-1,2-dicarbothioate |
| Standard InChI | InChI=1S/C20H14O2S2/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H |
| Standard InChI Key | DCPRPUDCLMPVAM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2C(=O)SC3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2C(=O)SC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator